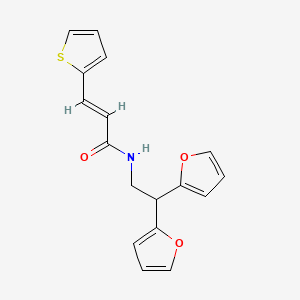
(E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H15NO3S and its molecular weight is 313.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound of interest in pharmacological research, particularly for its potential interactions with nicotinic acetylcholine receptors (nAChRs). Understanding its biological activity is crucial for exploring therapeutic applications, especially in treating neurological disorders. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C15H14N2O3S. It features a furan moiety and a thiophene ring, which are known to influence its biological interactions.
Research indicates that compounds similar to this compound act as positive allosteric modulators of α7 nAChRs. These receptors are implicated in various neurological processes, including anxiety and pain modulation. The modulation of these receptors can lead to significant behavioral changes in animal models.
Anxiolytic Effects
A study investigated the anxiolytic-like activity of related compounds, showing that they can induce significant behavioral changes in mice. Specifically, the compound demonstrated efficacy at doses as low as 0.5 mg/kg in elevated plus maze tests, indicating its potential as an anxiolytic agent. The involvement of α7 nAChRs was confirmed through the use of selective antagonists, which inhibited the observed effects .
| Compound | Dose (mg/kg) | Behavioral Test | Effect |
|---|---|---|---|
| This compound | 0.5 | Elevated Plus Maze | Anxiolytic-like activity |
| Related Compound | 1.0 | Novelty Suppressed Feeding | Increased feeding behavior |
Pain Modulation
The compound's structural analogs were tested in a mouse model for neuropathic pain induced by oxaliplatin. Results indicated that these compounds significantly reduced pain responses, suggesting that they may possess analgesic properties through their action on nAChRs .
Case Studies
- Study on Neuropathic Pain : In a controlled experiment using a mouse model of oxaliplatin-induced neuropathic pain, the administration of related compounds resulted in notable pain relief. Electrophysiological assays confirmed that these compounds interact with α7 and α9α10 nAChRs, providing insights into their mechanism of action .
- Anxiety Models : A separate study evaluated the anxiolytic effects using the elevated plus maze and novelty suppressed feeding tests. The results showed that the compound effectively reversed anxiety-like behaviors induced by nicotine administration .
Propiedades
IUPAC Name |
(E)-N-[2,2-bis(furan-2-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-17(8-7-13-4-3-11-22-13)18-12-14(15-5-1-9-20-15)16-6-2-10-21-16/h1-11,14H,12H2,(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKKCNRYMXDZFZ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C=CC2=CC=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(CNC(=O)/C=C/C2=CC=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














